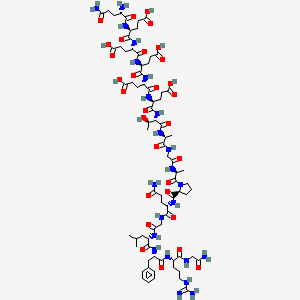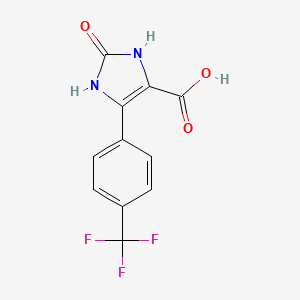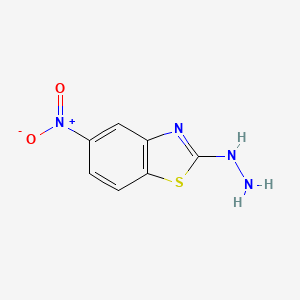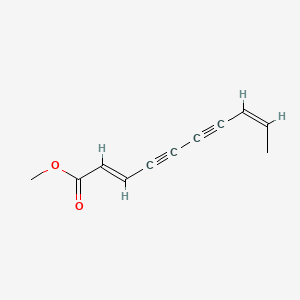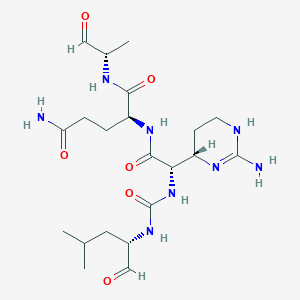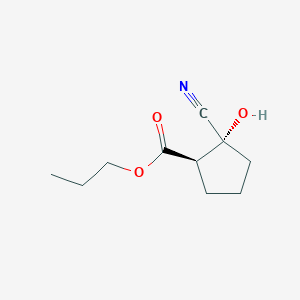
propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is a chiral compound with a unique structure that includes a cyano group, a hydroxyl group, and a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate typically involves the reaction of a suitable cyclopentane derivative with a cyanide source and a hydroxylating agent. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure high efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a sustainable and scalable method for production .
Análisis De Reacciones Químicas
Types of Reactions
Propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TsCl in pyridine followed by nucleophiles such as sodium azide (NaN3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific chiral properties.
Mecanismo De Acción
The mechanism by which propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-Phenyl-2-hydroxycyclopentane-1-carboxylate: Similar structure but with a phenyl group instead of a cyano group.
(1R,2R)-2-Amino-2-hydroxycyclopentane-1-carboxylate: Similar structure but with an amino group instead of a cyano group.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-6-14-9(12)8-4-3-5-10(8,13)7-11/h8,13H,2-6H2,1H3/t8-,10-/m0/s1 |
Clave InChI |
REXSPVBUKGTQIS-WPRPVWTQSA-N |
SMILES isomérico |
CCCOC(=O)[C@@H]1CCC[C@@]1(C#N)O |
SMILES canónico |
CCCOC(=O)C1CCCC1(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
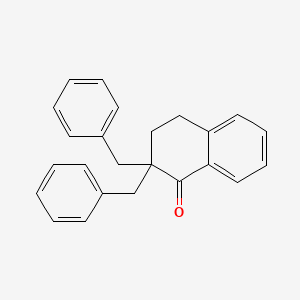
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
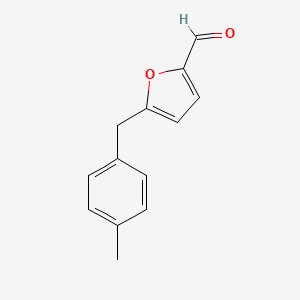
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)

